

chemical structure and characterization of Nitrofurantoin-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Nitrofurantoin-13C3			
Cat. No.:	B565173	Get Quote		

An In-depth Technical Guide to the Chemical Structure and Characterization of **Nitrofurantoin-13C3**

Introduction

Nitrofurantoin is a broad-spectrum antibiotic commonly used for the treatment of urinary tract infections.[1] In pharmacokinetic and metabolic studies, as well as in quantitative bioanalytical assays, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. **Nitrofurantoin-13C3** is the stable isotope-labeled analog of Nitrofurantoin, containing three Carbon-13 (\frac{13}{C}) atoms.[1][2] This substitution results in a mass shift of +3 Da, allowing for its differentiation from the unlabeled drug in mass spectrometry-based methods, without significantly altering its chemical and physical properties.[3] This guide provides a detailed overview of the chemical structure and characterization of **Nitrofurantoin-13C3** for researchers, scientists, and drug development professionals.

Chemical Structure

Nitrofurantoin-13C3 is chemically named 1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione-¹³C₃.[4] The three ¹³C atoms are incorporated into the imidazolidinedione ring of the molecule. This specific labeling provides a robust internal standard for quantitative analysis.

Unlabeled Nitrofurantoin

• Chemical Formula: C8H6N4O5

Molecular Weight: 238.16 g/mol [5]

• CAS Number: 67-20-9[5]

Nitrofurantoin-13C3

Chemical Formula: C₅[¹³C]₃H₆N₄O₅[2][4]

• Molecular Weight: 241.14 g/mol [2][3][6]

• CAS Number: 1217226-46-4[1][4]

Physicochemical and Analytical Data

The characterization of **Nitrofurantoin-13C3** relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic enrichment. The following table summarizes key quantitative data.

Parameter	Nitrofurantoin (Unlabeled)	Nitrofurantoin- 13C3	Reference(s)
Molecular Formula	C8H6N4O5	C5[¹³ C]3H6N4O5	[2][4][5]
Molecular Weight	238.16 g/mol	241.14 g/mol	[2][3][5]
Mass Shift	N/A	M+3	[3]
Minimum Purity	Typically >98% (pharmaceutical grade)	≥98%	[7]
Isotopic Enrichment	N/A	≥99% ¹³ C	[7]
Appearance	Yellow Solid	Yellow Solid	
Solubility	Slightly soluble in Methanol and DMSO	Slightly soluble in Methanol and DMSO	[4]
UV Maximum (HPLC)	254 nm, 370 nm	254 nm, 370 nm	[8][9]
LC-MS/MS Transition	m/z 237.0 → 151.8 (deprotonated)	m/z 240.0 → 154.8 (expected)	[10]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and quantification of **Nitrofurantoin-13C3**.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the chemical purity of **Nitrofurantoin-13C3**.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: Ascentis Express C18, 7.5 cm x 4.6 mm, 2.7 μm particle size.[9]

 Mobile Phase: A mixture of 0.1% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in an 80:20 (v/v) ratio.[9]

• Flow Rate: 1.0 mL/min.[9]

Column Temperature: 30°C.[9]

Detector Wavelength: 254 nm.[9]

• Injection Volume: 10 μL.

Procedure:

- Prepare a stock solution of Nitrofurantoin-13C3 in a suitable diluent (e.g., Acetonitrile:Water 25:75 v/v).
- Prepare working standard solutions by diluting the stock solution to a concentration range of 50-150 μg/mL.[9]
- Inject the standards and sample solutions into the HPLC system.
- The retention time for Nitrofurantoin is approximately 2.0 minutes under these conditions.
- Purity is calculated based on the area percentage of the main peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Isotopic Enrichment

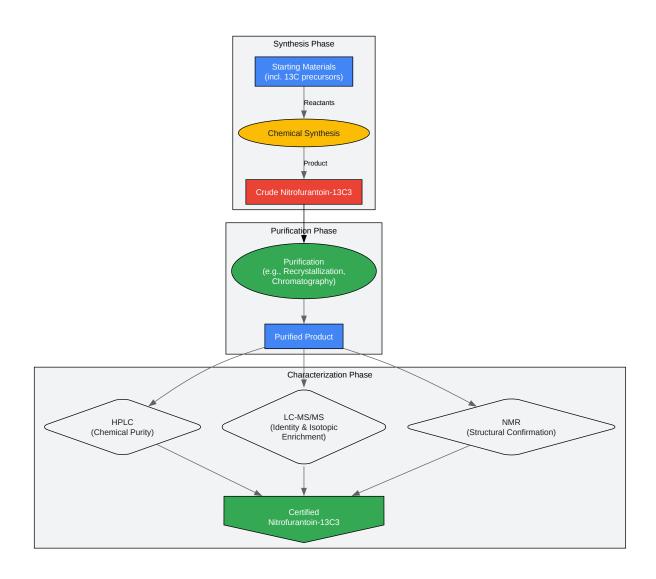
This protocol is designed for the quantification of Nitrofurantoin in biological matrices, using **Nitrofurantoin-13C3** as an internal standard.

- Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions:
 - Column: BDS Hypersil C18, 100 mm × 4.6 mm, 5 μm.[10]

- Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer (e.g., ammonium formate).
- Flow Rate: 0.5 1.0 mL/min.
- Mass Spectrometer Settings:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Nitrofurantoin (Analyte): m/z 237.0 → 151.8.[10]
 - Nitrofurantoin-13C3 (Internal Standard): m/z 240.0 → 154.8 (expected).
- Sample Preparation (from plasma):
 - To 100 μL of human plasma, add the internal standard solution (Nitrofurantoin-13C3).
 - Perform protein precipitation with methanol or liquid-liquid extraction with ethyl acetate.[8]
 [11] Alternatively, use Solid Phase Extraction (SPE) on Strata-X cartridges for cleaner samples.[10]
 - Evaporate the supernatant/organic layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
- Data Analysis: The concentration of Nitrofurantoin is determined by comparing the peak area
 ratio of the analyte to the internal standard against a calibration curve. Isotopic enrichment is
 confirmed by the absence of a significant signal at the unlabeled mass transition in a pure
 sample of the labeled standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹³C NMR is used to confirm the positions of the carbon-13 labels.



- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Procedure:
 - Dissolve an adequate amount of Nitrofurantoin-13C3 in the deuterated solvent.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - The spectrum of Nitrofurantoin-13C3 will show enhanced signals for the three carbon atoms in the imidazolidinedione ring due to the ¹³C enrichment, confirming the labeling positions. A comparison with the ¹³C NMR spectrum of unlabeled Nitrofurantoin can aid in peak assignment.[12][13]

Workflow and Characterization Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of a stable isotope-labeled compound like **Nitrofurantoin-13C3**.

Click to download full resolution via product page

Caption: Workflow for Synthesis and Characterization of Nitrofurantoin-13C3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Nitrofurantoin-13C3 VETRANAL, analytical standard 1217226-46-4 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Nitrofurantoin -13C3 | CAS No- 1217226-46-4 | Simson Pharma Limited [simsonpharma.com]
- 6. Nitrofurantoin-13C3 | CymitQuimica [cymitquimica.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcpa.in [ijcpa.in]
- 10. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid-chromatographic assay for nitrofurantoin in plasma and urine PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitrofurantoin(67-20-9) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [chemical structure and characterization of Nitrofurantoin-13C3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565173#chemical-structure-and-characterization-of-nitrofurantoin-13c3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com